

The Folate Trapping Mechanism of TH9619: A Technical Guide

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Compound of Interest

Compound Name: TH9619

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Executive Summary

TH9619 is a novel small molecule inhibitor that exhibits potent and selective anticancer activity by inducing a unique "folate trapping" mechanism. This mechanism is contingent on the overexpression of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) in cancer cells. While **TH9619** inhibits both MTHFD1 and MTHFD2, its therapeutic effect arises from a nuanced interplay between its activity on the nuclear and mitochondrial isoforms of these enzymes. By selectively inhibiting nuclear MTHFD2 and the downstream cytosolic enzyme MTHFD1, **TH9619** triggers an accumulation of the folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This accumulation, or "folate trap," leads to a depletion of other essential folate species, ultimately causing a deficiency in thymidylate, severe DNA replication stress, and apoptotic cell death in MTHFD2-expressing cancer cells.^{[1][2][3][4][5]} This guide provides an in-depth exploration of the core mechanism of **TH9619**, supported by experimental data and visualizations to facilitate a comprehensive understanding for research and drug development applications.

Introduction to One-Carbon Metabolism and the Role of MTHFD Enzymes in Cancer

One-carbon (1C) metabolism is a complex network of interconnected metabolic pathways that are fundamental for cell proliferation and survival.^[6] These pathways, which occur in the

mitochondria, cytosol, and nucleus, are responsible for the transfer of one-carbon units for the biosynthesis of purines, thymidylate, and the remethylation of homocysteine to methionine.[6] Folate cofactors are essential for these reactions.

The methylenetetrahydrofolate dehydrogenase (MTHFD) family of enzymes plays a critical role in 1C metabolism.[7] MTHFD2, a mitochondrial enzyme, is highly expressed during embryogenesis but is present at low to undetectable levels in most healthy adult tissues.[7][8][9] However, MTHFD2 is significantly upregulated in a wide range of cancers, where it supports the high metabolic demands of rapid cell division.[7][8][9][10] This cancer-specific expression profile makes MTHFD2 an attractive target for anticancer therapy.[10] MTHFD1 is a trifunctional enzyme found in the cytosol and nucleus that also participates in 1C metabolism.[7]

The Core Mechanism of TH9619: Folate Trapping

TH9619 is a potent inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.[2][4][5][11] However, its anticancer efficacy is not due to a simple, direct inhibition of MTHFD2's primary function. Instead, **TH9619** exploits the metabolic reprogramming of cancer cells that overexpress MTHFD2 through a sophisticated mechanism known as folate trapping.

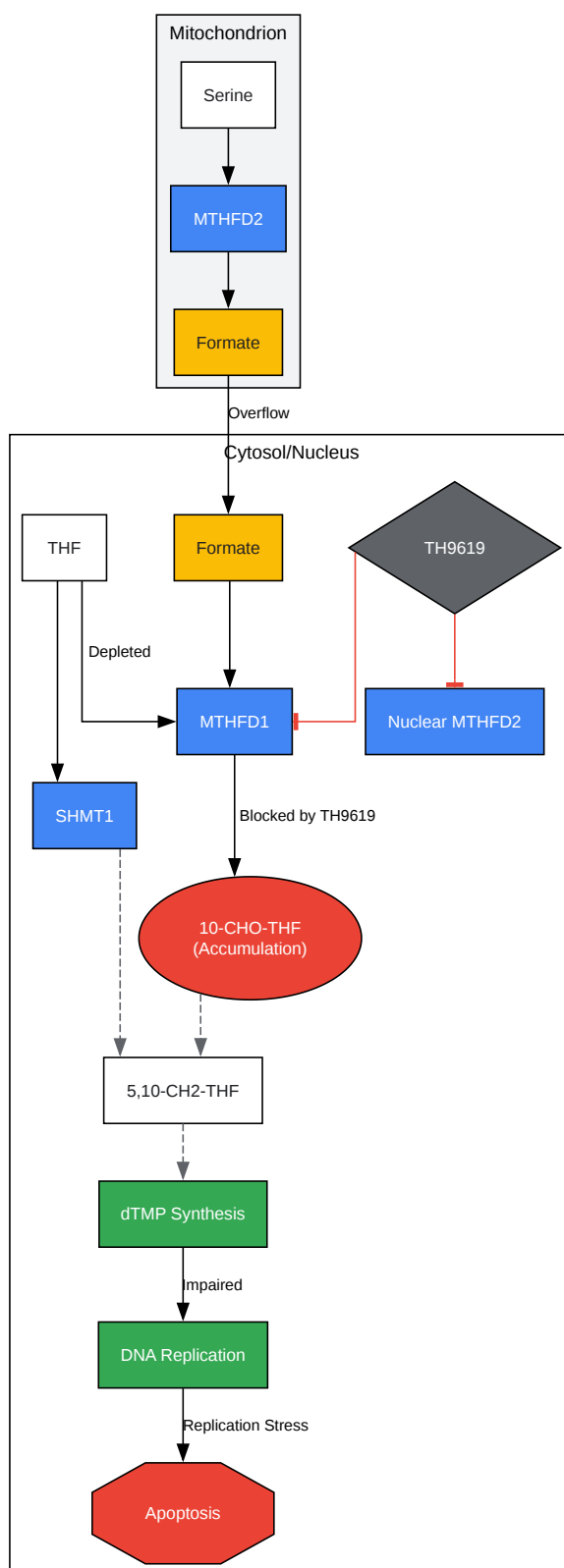
The key steps of this mechanism are as follows:

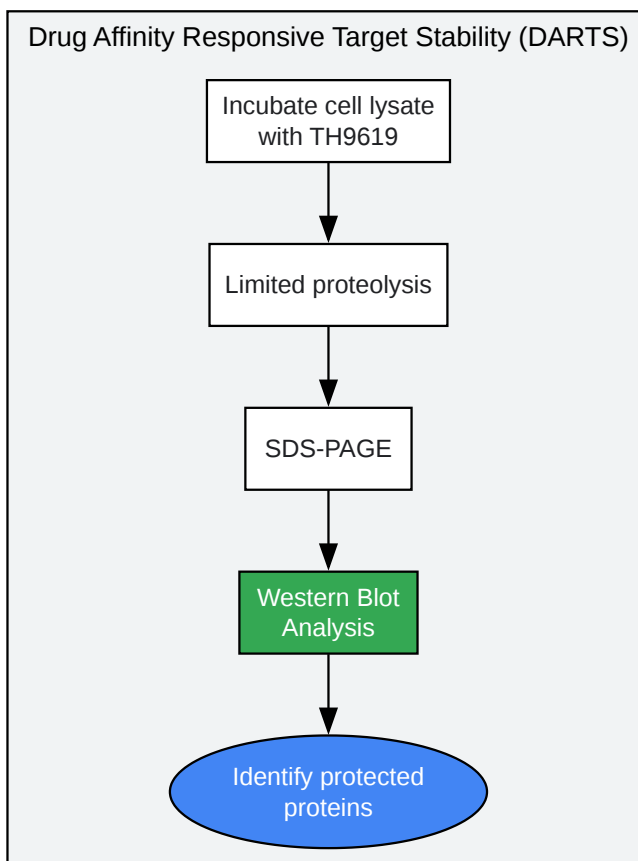
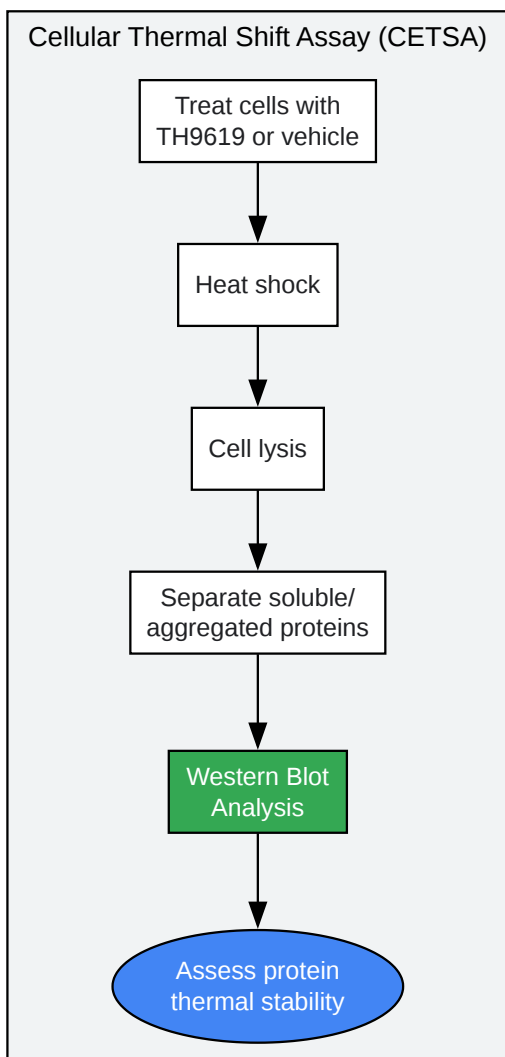
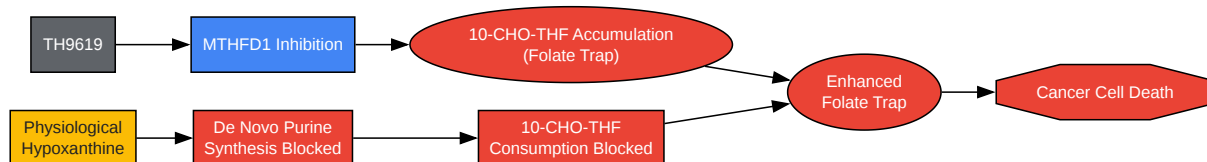
- **Differential Targeting of MTHFD Isoforms:** In cancer cells, **TH9619** effectively engages and inhibits nuclear MTHFD2. Crucially, it does not inhibit the mitochondrial MTHFD2 isoform.[1][2][4][5][12]
- **Uninterrupted Mitochondrial Formate Overflow:** Due to the lack of inhibition of mitochondrial MTHFD2, the production and subsequent overflow of formate from the mitochondria into the cytosol continues unabated.[1][2][4][5]
- **Inhibition of Cytosolic MTHFD1:** The formate that enters the cytosol is utilized by MTHFD1. **TH9619** potently inhibits the dehydrogenase/cyclohydrolase (DC) domain of MTHFD1.[1][5][7]
- **Accumulation of 10-Formyl-Tetrahydrofolate (10-CHO-THF):** The inhibition of MTHFD1 downstream of the mitochondrial formate influx leads to a significant accumulation of the

folate intermediate 10-formyl-tetrahydrofolate (10-CHO-THF). This accumulation is the "folate trap".^{[1][2][3][4][5]}

- Depletion of Free Tetrahydrofolate (THF): The sequestration of the folate pool as 10-CHO-THF results in a depletion of other essential folate species, most notably free tetrahydrofolate (THF).^{[5][12]}
- Impaired Thymidylate Synthesis: The depletion of THF starves the enzyme serine hydroxymethyltransferase 1 (SHMT1) of its substrate. SHMT1 is responsible for the conversion of THF to 5,10-methylene-THF, a critical precursor for the synthesis of deoxythymidine monophosphate (dTMP), or thymidylate.^{[1][5]}
- DNA Damage and Apoptosis: The resulting thymidylate depletion leads to an imbalance in the nucleotide pool and the misincorporation of uracil into DNA during replication.^[1] This causes severe replication stress, DNA damage, and ultimately triggers apoptosis in the cancer cells.^{[1][13]}

Signaling Pathway Diagram





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